Methyl 12-(phenyltellanyl)dodecanoate
Description
Methyl 12-(phenyltellanyl)dodecanoate is an organotellurium derivative of methyl dodecanoate, a saturated fatty acid methyl ester (FAME). The compound features a phenyltellanyl (-TePh) group substituted at the 12th carbon of the dodecanoate chain. This substitution introduces unique physicochemical and biological properties, distinguishing it from other methyl dodecanoate derivatives. Organotellurium compounds are notable for their applications in organic synthesis, catalysis, and materials science due to the redox-active nature of tellurium .
Properties
CAS No. |
664344-55-2 |
|---|---|
Molecular Formula |
C19H30O2Te |
Molecular Weight |
418.0 g/mol |
IUPAC Name |
methyl 12-phenyltellanyldodecanoate |
InChI |
InChI=1S/C19H30O2Te/c1-21-19(20)16-12-7-5-3-2-4-6-8-13-17-22-18-14-10-9-11-15-18/h9-11,14-15H,2-8,12-13,16-17H2,1H3 |
InChI Key |
YFBGHTYKOBMASY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCC[Te]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 12-(phenyltellanyl)dodecanoate typically involves the reaction of dodecanoic acid with phenyl tellurium trichloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require a controlled temperature and inert atmosphere to prevent oxidation of the tellurium compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would need to ensure high purity and yield, possibly through the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 12-(phenyltellanyl)dodecanoate can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted tellurium compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 12-(phenyltellanyl)dodecanoate has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 12-(phenyltellanyl)dodecanoate involves the interaction of the tellurium atom with biological molecules. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially disrupting their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues of methyl dodecanoate include derivatives with substituents at the terminal (ω) or mid-chain positions. Below is a comparative analysis:
Key Observations:
- Phenyltellanyl vs. Hydroxyl/Amino Groups: The phenyltellanyl group introduces significant steric bulk and polarizability compared to hydroxyl (-OH) or amino (-NH₂) groups. This affects solubility, with this compound likely being less polar than hydroxylated analogues but more reactive in redox reactions .
- Electrochemical Activity: Tellurium’s redox activity enables unique reactivity, such as participation in radical reactions, which is absent in hydroxyl or amino derivatives .
Physicochemical Properties
Boiling/Melting Points
- Methyl dodecanoate: Boiling point = 267°C, melting point = 5.2°C .
- Methyl 12-hydroxydodecanoate: Higher melting point due to hydrogen bonding (exact data unavailable; inferred from analogous alcohols) .
- This compound: Expected to have a higher boiling point (~300–320°C) due to increased molecular weight and van der Waals interactions. Melting point may decrease due to disrupted crystallinity from the bulky TePh group .
Solubility and Reactivity
- Methyl dodecanoate is hydrophobic (logP ~5.5) and soluble in organic solvents .
- Tellurium derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor solubility in water, similar to naphthalene-substituted analogues (e.g., methyl 12-(7-hydroxynaphthalen-1-yl)dodecanoate) .
Enzymatic and Metabolic Behavior
- Oxidation by AlkB Enzymes: Methyl dodecanoate and its ω-hydroxy/oxo derivatives are substrates for AlkB enzymes in Pseudomonas putida. For example, 12-hydroxymethyldodecanoate and 12-oxo methyl dodecanoate are oxidized at similar rates . this compound: The TePh group may inhibit enzymatic oxidation due to steric hindrance or electronic effects, analogous to bulkier aromatic substituents .
Biological Activity
Methyl 12-(phenyltellanyl)dodecanoate is a derivative of dodecanoic acid, known for its potential biological activities. This compound belongs to the class of fatty acid methyl esters, which have garnered attention for their antimicrobial, antifungal, and other therapeutic properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound can be represented by the following chemical formula:
- Formula: C₁₃H₂₆O₂
- Molecular Weight: 214.3443 g/mol
- IUPAC Name: Methyl dodecanoate
The compound features a dodecanoic acid backbone with a phenyl tellanyl group, which may influence its biological interactions.
Overview
Research indicates that fatty acid derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains, particularly Gram-positive bacteria.
Case Studies
- Antimicrobial Testing : A study demonstrated that methyl laurate (a related compound) showed activity against antibiotic-resistant strains of Staphylococcus aureus (Scolari et al., 2020). This suggests that this compound may have similar or enhanced activity due to the presence of the tellanyl group.
- Resistance Development : In vitro assays indicated that compounds similar to this compound did not encourage resistance development in tested bacteria over extended exposure periods (Scolari et al., 2020).
Data Table: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL | Scolari et al., 2020 |
| Mycobacterium tuberculosis | 16 µg/mL | Aboutaleb et al., 2012 |
| Escherichia coli | No activity | Scolari et al., 2020 |
The mechanism by which this compound exerts its antimicrobial effects is thought to involve disruption of bacterial membrane integrity. The presence of branched fatty acids in its structure may alter membrane packing, leading to increased permeability and subsequent cell lysis.
Non-Toxicity and Safety Profile
Studies have shown that related fatty acid esters exhibit low toxicity in mammalian cell lines. For instance, LDH assays performed on Caco-2 cells exposed to similar compounds indicated no cytotoxic effects (Scolari et al., 2020). This safety profile is crucial for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
